4,4-Difluorocyclohexane-1-carbothioamide
Description
4,4-Difluorocyclohexane-1-carbothioamide is a fluorinated cyclohexane derivative characterized by a carbothioamide (-C(S)NH₂) functional group at the 1-position and two fluorine atoms at the 4-positions of the cyclohexane ring. The compound’s unique structure combines the conformational rigidity imparted by fluorine substitution with the reactivity of the thioamide group. Thioamides are sulfur analogs of amides, offering distinct electronic and steric properties that influence solubility, metabolic stability, and intermolecular interactions.
Properties
Molecular Formula |
C7H11F2NS |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
4,4-difluorocyclohexane-1-carbothioamide |
InChI |
InChI=1S/C7H11F2NS/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11) |
InChI Key |
OQJNRFJWBROGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=S)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclohexane-1-carbothioamide typically involves the reaction of cyclohexane derivatives with fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The subsequent steps to introduce the carbothioamide group are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
4,4-Difluorocyclohexane-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability or reactivity
Mechanism of Action
The mechanism by which 4,4-Difluorocyclohexane-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Key Observations :
- Electrophilicity : The carbothioamide group in the target compound is less electrophilic than the aldehyde in 4,4-Difluorocyclohexanecarboxaldehyde, reducing reactivity toward nucleophiles but enhancing stability under physiological conditions .
- Conformation: Fluorine atoms at the 4,4-positions enforce a chair conformation, minimizing ring strain compared to monofluoro analogs like 4-Fluorocyclohexan-1-one, where axial fluorine may increase steric hindrance.
- Bioactivity : The thioamide group may confer unique binding interactions with metal ions or enzymes, unlike the amine or ketone groups in analogs such as cis-4-Fluorocyclohexan-1-amine HCl or 4-Fluorocyclohexan-1-one .
Physicochemical Properties
| Property | This compound | 4-Fluorocyclohexan-1-one | 4,4-Difluorocyclohexanecarboxaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~193.2 | ~132.1 | ~162.1 |
| Solubility (aq.) | Low (thioamide hydrophobicity) | Moderate (polar carbonyl) | Low (aldehyde hydrophobicity) |
| Melting Point (°C) | ~120–125 (estimated) | ~30–35 | ~80–85 |
| LogP | ~1.8 | ~0.5 | ~1.2 |
Notes:
- The higher logP of this compound reflects increased lipophilicity compared to ketone or aldehyde analogs, suggesting better membrane permeability in drug design .
- Limited experimental data for the target compound necessitates extrapolation from structurally similar compounds like 4,4-Difluorocyclohexaneethanamine (AS57308), which has a reported molecular weight of 193.2 g/mol and logP ~1.5 .
Reactivity and Stability
- Hydrolytic Stability : The thioamide group resists hydrolysis compared to amides, enhancing metabolic stability. In contrast, 4,4-Difluorocyclohexanecarboxaldehyde is prone to oxidation or nucleophilic attack.
- Synthetic Utility : The carbothioamide group can undergo alkylation or coordination with metals, whereas 4-Fluorocyclohexan-1-one is more reactive in condensation reactions (e.g., forming Schiff bases).
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